
(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Asymmetric Synthesis of cis-5-(Aminomethyl)-3-(4-methoxyphenyl)dihydrofuran-2(3H)-one
The study presented in the first paper focuses on the asymmetric synthesis of a compound with potential as a selective inactivator of monoamine B. The synthetic method developed involves the intramolecular opening of an aziridine ring, which is a crucial step in obtaining the target molecule with the desired stereochemistry. The process achieved a notable 63% overall yield starting from commercially available materials, indicating a relatively efficient synthesis pathway for this compound .
Synthesis of 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles and their epimers
In the second paper, the synthesis of a series of 5-substituted-1,2,4-oxadiazoles with a tetrahydrofuran moiety is described. The synthetic route involves the conversion of cyanohydrin benzoates and acetates into the target oxadiazoles through a sequence of reactions including intramolecular transacylation and cyclization. The dimethoxymethyl groups present in the intermediates are then hydrolyzed and reduced to yield the final compounds. This study provides insight into the synthesis of oxadiazole derivatives, which could be of interest for various chemical and pharmaceutical applications .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of "(2R,3S,4R,5R)-2-((S)-1-Aminoethyl)-5-methoxytetrahydrofuran-3,4-diol", they do offer insights into the stereochemistry and functional groups that are relevant to similar molecules. The asymmetric synthesis and the stereochemistry of the intermediates and final products are critical for the biological activity of these compounds. The presence of methoxy and hydroxymethyl groups, as well as the tetrahydrofuran ring, are common structural features that can influence the physical and chemical properties of these molecules .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the formation of oxadiazoles and lactones, which are important classes of heterocycles in medicinal chemistry. The methods used, such as intramolecular ring opening and cyclization, are valuable for constructing complex molecules with multiple chiral centers. These reactions are likely to be stereoselective, which is essential for producing compounds with the desired biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in these studies are not explicitly detailed in the abstracts provided. However, the presence of functional groups such as aminomethyl, methoxy, and hydroxymethyl suggests that these molecules would exhibit polar characteristics, which could affect their solubility and interaction with biological targets. The tetrahydrofuran ring is a common motif in natural products and pharmaceuticals, often contributing to the molecule's conformational stability and reactivity .
作用機序
Safety and Hazards
特性
IUPAC Name |
(2R,3S,4R,5R)-2-[(1S)-1-aminoethyl]-5-methoxyoxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3/t3-,4-,5+,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMGRVFSMWORIA-PAMBMQIZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(C(C(O1)OC)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)OC)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)
![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)
![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)
![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)
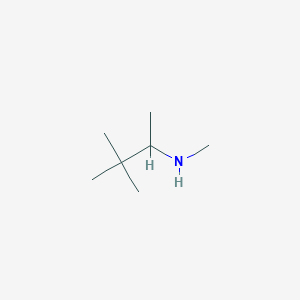
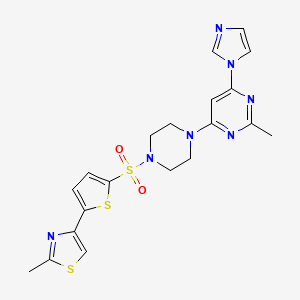
![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)
![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)
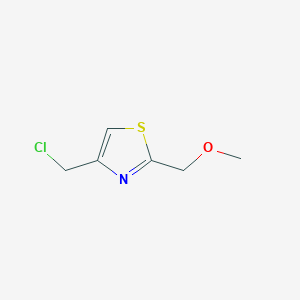

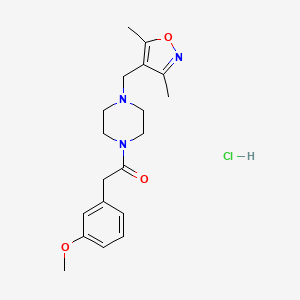
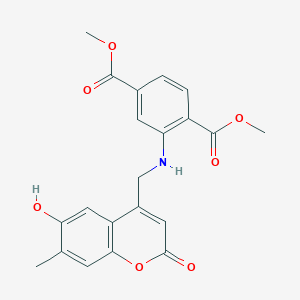
![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)